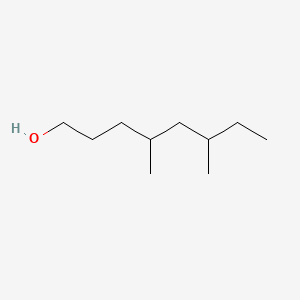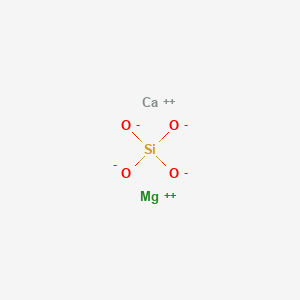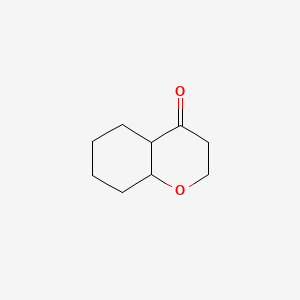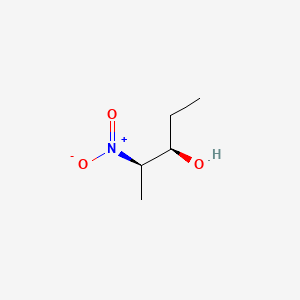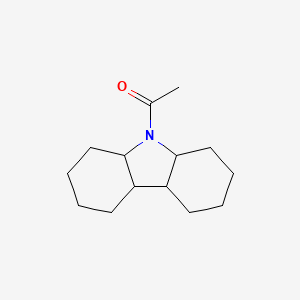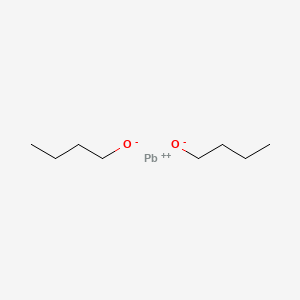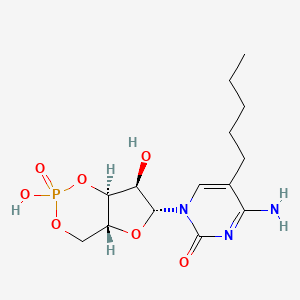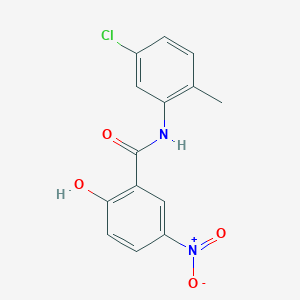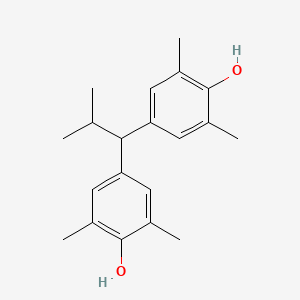
1,6-Cyclododecanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Cyclododecanediol is an organic compound with the molecular formula C12H24O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclododecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Cyclododecanediol can be synthesized through several methods. One common approach involves the reduction of cyclododecanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of cyclododecatriene. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired diol.
Chemical Reactions Analysis
Types of Reactions: 1,6-Cyclododecanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form cyclododecanedione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of cyclododecane.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form cyclododecane dichloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Cyclododecanedione.
Reduction: Cyclododecane.
Substitution: Cyclododecane dichloride.
Scientific Research Applications
1,6-Cyclododecanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty chemicals, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 1,6-Cyclododecanediol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
1,6-Cyclododecanediol can be compared with other similar compounds, such as:
1,2-Cyclodecanediol: This compound has hydroxyl groups at the 1 and 2 positions of the cyclodecane ring, leading to different chemical properties and reactivity.
1,4-Cyclohexanediol: With hydroxyl groups at the 1 and 4 positions of the cyclohexane ring, this compound exhibits distinct physical and chemical characteristics compared to this compound.
1,5-Cyclooctanediol: This diol has hydroxyl groups at the 1 and 5 positions of the cyclooctane ring, resulting in unique reactivity and applications.
Properties
CAS No. |
14435-21-3 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
cyclododecane-1,6-diol |
InChI |
InChI=1S/C12H24O2/c13-11-7-3-1-2-4-8-12(14)10-6-5-9-11/h11-14H,1-10H2 |
InChI Key |
CZODBJMRPLCCEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCCCC(CC1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




